- Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangement, Journal of the Chemical Society, 1988, (2), 142-3

Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)

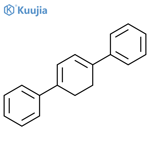

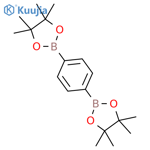

4-phenyl-1,1'-biphenyl structure

Nome del prodotto:4-phenyl-1,1'-biphenyl

4-phenyl-1,1'-biphenyl Proprietà chimiche e fisiche

Nomi e identificatori

-

- p-Terphenyl

- 1,4-Diphenylbenzene

- 1,1':4',1''-Terphenyl

- 4-Phenylbiphenyl

- p-Terphenyl (purified by sublimation)

- p-Terphenyl Solution

- [1,1',4',1'']terphenyl

- 1,1',4',1''-tertphenyl

- 1,4-Dinitrobenzene

- 4-(2-methyl-2-propylsulfanyl)phenol

- 4-tert-butyl-thiophenol

- para-t-butyl-thiophenol

- para-terphenyl

- Phenol,4-[(1,1-dimethylethyl)thio]

- p-tert-butylthiophenol

- tert-butyl 4-hydroxyphenyl sulfide

- PTP

- 1,4-Diphenylbenzene (purified by sublimation)

- PT

- p-Terphenyl (8CI)

- 1,1′-Biphenyl, 4-phenyl-

- 4-Phenyl-1,1′-biphenyl

- NSC 6810

- p-Diphenylbenzene

- p-Phenylene trimer

- p-Triphenyl

- PPP

- Santowax P

- T 3203

- TP

- TP (scintillator)

- p-Terphenyl, analytical standard

- 1ST001314

- 1,1'':4'',1''''-Terphenyl

- T-3203

- Tannin from pyrogallol

- PPP (scintillator)

- p-Terphenyl Solution in Acetone, 1000mug/mL

- CHEBI:52242

- 1ST001314-1000

- F0486-1779

- AS-12803

- T0020

- GWP218ZY6F

- AB-131/40897106

- TERPHENYL

- DTXSID6029121

- Tox21_202759

- BDBM50260180

- AKOS005111366

- EN300-21317

- D92686

- InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14

- AI3-00847

- NSC6810

- DTXCID907888

- MFCD00003061

- 4-Phenyldiphenyl

- 1,1'-Biphenyl, 4-phenyl-

- W-100265

- CS-W014689

- CHEMBL491582

- CAS-92-94-4

- AC-18695

- TANNIN PYROGALLOL

- NCGC00260306-01

- triphenyl-

- 92-94-4

- NCGC00164113-01

- TERPHENYL, P-

- WLN: RR DR

- DB-038209

- p-Terphenyl, >=99.5% (HPLC)

- CCRIS 1657

- HSDB 5280

- UNII-GWP218ZY6F

- EINECS 202-205-2

- NS00003485

- NSC-6810

- Z104495322

- p-Terphenyl suitable for scintillation

- 1,1':4',1'-Terphenyl

- Biphenyl, 4-phenyl-

- Pyrogallol tannin

- p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)

- 4-phenyl-1,1'-biphenyl

- Q20965188

- STL069547

- T3263

-

- MDL: MFCD00003061

- Inchi: 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H

- Chiave InChI: XJKSTNDFUHDPQJ-UHFFFAOYSA-N

- Sorrisi: C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1

- BRN: 1908447

Proprietà calcolate

- Massa esatta: 230.10955g/mol

- Carica superficiale: 0

- XLogP3: 5.6

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta legami ruotabili: 2

- Massa monoisotopica: 230.10955g/mol

- Massa monoisotopica: 230.10955g/mol

- Superficie polare topologica: 0Ų

- Conta atomi pesanti: 18

- Complessità: 198

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Ionization Potential: 7.78

- Potenziale ionizzazione: 7.78

- Colore/forma: Cristalli squamosi bianchi

- Densità: 1.23

- Punto di fusione: 212.0 to 216.0 deg-C

- Punto di ebollizione: 389 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 404,6 ° f

Celsius: 207 ° c - Indice di rifrazione: 1.5500 (estimate)

- Coefficiente di ripartizione dell'acqua: Quasi insolubile

- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 5.02060

- λmax: 276(Cyclohexane)(lit.)

- Solubilità: È solubile in benzene caldo, leggermente solubile in etere e disolfuro di carbonio ed estremamente insolubile in etanolo e acido acetico.

4-phenyl-1,1'-biphenyl Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335-H400

- Dichiarazione di avvertimento: P261-P273-P305 + P351 + P338

- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3

- WGK Germania:2

- Codice categoria di pericolo: 36/37/38-50/53

- Istruzioni di sicurezza: S26-S37-S61-S60

- RTECS:WZ6475000

-

Identificazione dei materiali pericolosi:

- Gruppo di imballaggio:II; III

- Termine di sicurezza:4.1

- Frasi di rischio:R36/37/38

- TSCA:Yes

- Condizioni di conservazione:Store at room temperature

4-phenyl-1,1'-biphenyl Dati doganali

- CODICE SA:2902909090

- Dati doganali:

Codice doganale cinese:

2902909090Panoramica:

2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente

Riassunto:

2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

4-phenyl-1,1'-biphenyl Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21317-0.1g |

1,4-diphenylbenzene |

92-94-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-21317-10.0g |

1,4-diphenylbenzene |

92-94-4 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D634848-1kg |

p-Terphenyl |

92-94-4 | 97% | 1kg |

$300 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046889-100g |

1,1':4',1''-Terphenyl |

92-94-4 | 98% | 100g |

¥204.00 | 2024-04-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P819028-500g |

92-94-4 | 99% | 500g |

¥1,088.00 | 2022-09-28 | ||

| TRC | T116680-25g |

p-Terphenyl |

92-94-4 | 25g |

$ 98.00 | 2023-09-06 | ||

| Life Chemicals | F0486-1779-2μmol |

4-phenyl-1,1'-biphenyl |

92-94-4 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3263-5G |

p-Terphenyl (purified by sublimation) |

92-94-4 | >99.5%(GC) | 5g |

¥490.00 | 2024-04-15 | |

| Life Chemicals | F0486-1779-30mg |

4-phenyl-1,1'-biphenyl |

92-94-4 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T283A-100g |

4-phenyl-1,1'-biphenyl |

92-94-4 | 99% | 100g |

¥203.0 | 2022-05-30 |

4-phenyl-1,1'-biphenyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Ceric ammonium nitrate , Tetrabutylammonium hydrogen sulfate Solvents: Chloroform

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 , Palladium trifluoroacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ; 18 h, 110 bar, 120 °C

Riferimento

- The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide, Mendeleev Communications, 2010, 20(3), 140-142

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide , Water ; 55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt

Riferimento

- Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalysts, Chemistry - A European Journal, 2004, 10(7), 1789-1797

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ; 6 h, 60 °C

Riferimento

- Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling Reaction, Organometallics, 2014, 33(15), 3966-3976

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) , Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ; 2 h, rt

1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; 5 min, rt

1.3 5 h, 80 °C

1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; 5 min, rt

1.3 5 h, 80 °C

Riferimento

- Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactions, Tetrahedron, 2008, 64(2), 372-381

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride , N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ; 1 h, 100 °C

1.2 Solvents: o-Xylene ; 2 h, 90 °C

1.2 Solvents: o-Xylene ; 2 h, 90 °C

Riferimento

- N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides, Catalysis Communications, 2015, 66, 87-90

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium , Copper Solvents: Dimethylformamide

1.2 -

1.2 -

Riferimento

- Copper-Catalyzed Suzuki Cross-Coupling Using Mixed Nanocluster Catalysts, Journal of the American Chemical Society, 2002, 124(40), 11858-11859

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide

Riferimento

- PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reaction, Tetrahedron Letters, 2000, 41(43), 8199-8202

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol , 1,4-Dioxane , Water ; 25 °C; 0.5 h, 25 °C → 100 °C

1.2 Reagents: Water ; 100 °C; 100 °C → rt

1.2 Reagents: Water ; 100 °C; 100 °C → rt

Riferimento

- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance, Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

Riferimento

- Efficient synthesis of substituted terphenyls by Suzuki coupling reaction, Synthesis, 2002, (6), 757-760

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol , Water ; 2 h, 80 °C

Riferimento

- Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formation, RSC Advances, 2021, 11(34), 20812-20823

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol , Water ; 6 h, 80 °C

Riferimento

- Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformations, Journal of Catalysis, 2017, 355, 101-109

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 7 - 8 h, 90 °C

Riferimento

- Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes, Mendeleev Communications, 2021, 31(3), 400-402

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silica , N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol , Water ; 15 min, 100 °C

Riferimento

- The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reaction, Research on Chemical Intermediates, 2020, 46(11), 4909-4922

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium , Graphene Solvents: Dimethylformamide , Water ; 6 min, 90 °C

Riferimento

- 3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 10 min; 3 min, 80 °C

1.2 Solvents: Ethanol ; 30 min, 80 °C

1.2 Solvents: Ethanol ; 30 min, 80 °C

Riferimento

- Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst, ACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Solvents: Ethanol , Water ; 1 h, rt

Riferimento

- Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ; 3 h, reflux

Riferimento

- Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolines, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Routes 20

Condizioni di reazione

1.1 Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ; rt; 16 h, 80 °C

Riferimento

- Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study, ACS Catalysis, 2020, 10(14), 7934-7944

4-phenyl-1,1'-biphenyl Raw materials

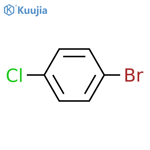

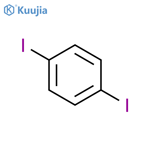

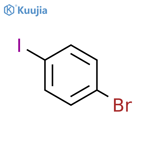

- 1,4-Diidobenzene

- 1-Bromo-4-iodobenzene

- [1,1'-Biphenyl]-4-ylboronic acid

- 4-Bromobiphenyl

- 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene]

- Phenylboronic acid

- 1,4-Dichlorobenzene

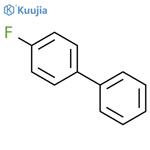

- 4-Fluorobiphenyl

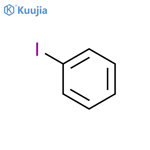

- Iodobenzene

- 4-Chlorobromobenzene

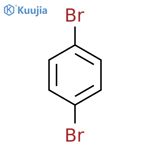

- 1,4-Dibromobenzene

- 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

4-phenyl-1,1'-biphenyl Preparation Products

4-phenyl-1,1'-biphenyl Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:92-94-4)p-Terphenyl

Numero d'ordine:1649053

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49

Prezzo ($):discuss personally

4-phenyl-1,1'-biphenyl Letteratura correlata

-

Min-Ji Kim,Mina Ahn,Jun Ho Shim,Kyung-Ryang Wee Phys. Chem. Chem. Phys. 2020 22 3370

-

Qingan Cai,Michael McIntire,Luke L. Daemen,Chen Li,Eric L. Chronister Phys. Chem. Chem. Phys. 2021 23 8792

-

3. 256. Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenylsH. France,I. M. Heilbron,D. H. Hey J. Chem. Soc. 1938 1364

-

P. Constantinidis,H.-C. Schmitt,I. Fischer,B. Yan,A. M. Rijs Phys. Chem. Chem. Phys. 2015 17 29064

-

Sergey A. Ponomarenko,Nikolay M. Surin,Maxim S. Skorotetcky,Oleg V. Borshchev,Sergey A. Pisarev,Evgenia A. Svidchenko,Yuriy V. Fedorov,Francesc Molins,Tobias Brixner J. Mater. Chem. C 2019 7 14612

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92-94-4)4-phenyl-1,1'-biphenyl

Purezza:99%

Quantità:1kg

Prezzo ($):183.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-94-4)p-Terphenyl

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta